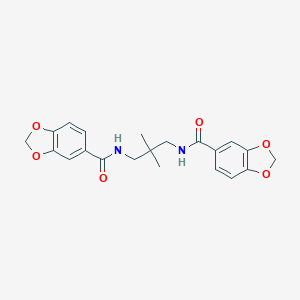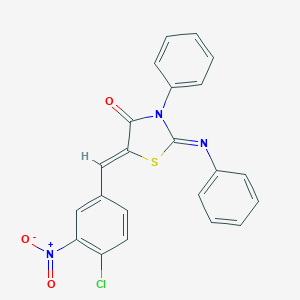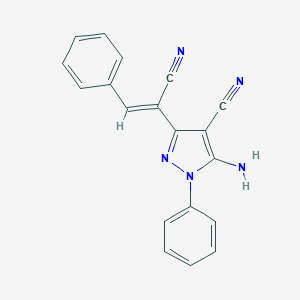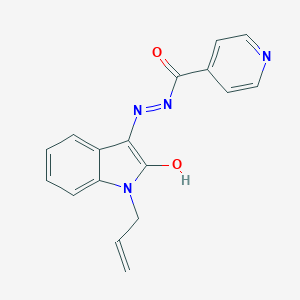
N,N'-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(1,3-BENZODIOXOLE-5-CARBOXAMIDE)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(1,3-BENZODIOXOLE-5-CARBOXAMIDE) is a complex organic compound characterized by its unique structure, which includes two benzodioxole groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N'-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(1,3-BENZODIOXOLE-5-CARBOXAMIDE) typically involves multiple steps. One common method includes the reaction of 1,3-benzodioxole-5-carbonyl chloride with 3-amino-2,2-dimethylpropylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with another molecule of 1,3-benzodioxole-5-carbonyl chloride to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the final product.
化学反应分析
Types of Reactions
N,N'-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(1,3-BENZODIOXOLE-5-CARBOXAMIDE) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups into alcohols or amines, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
N,N'-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(1,3-BENZODIOXOLE-5-CARBOXAMIDE) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties
作用机制
The mechanism by which N,N'-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(1,3-BENZODIOXOLE-5-CARBOXAMIDE) exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole groups can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function. This compound may also participate in signaling pathways, modulating biological
属性
分子式 |
C21H22N2O6 |
|---|---|
分子量 |
398.4g/mol |
IUPAC 名称 |
N-[3-(1,3-benzodioxole-5-carbonylamino)-2,2-dimethylpropyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C21H22N2O6/c1-21(2,9-22-19(24)13-3-5-15-17(7-13)28-11-26-15)10-23-20(25)14-4-6-16-18(8-14)29-12-27-16/h3-8H,9-12H2,1-2H3,(H,22,24)(H,23,25) |
InChI 键 |
MRZMVMRBIKHDTE-UHFFFAOYSA-N |
SMILES |
CC(C)(CNC(=O)C1=CC2=C(C=C1)OCO2)CNC(=O)C3=CC4=C(C=C3)OCO4 |
规范 SMILES |
CC(C)(CNC(=O)C1=CC2=C(C=C1)OCO2)CNC(=O)C3=CC4=C(C=C3)OCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-{4-bromo-3-nitrobenzylidene}-2-[5-(2-cyanophenyl)-2H-tetraazol-2-yl]acetohydrazide](/img/structure/B414090.png)
![(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2-methylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B414091.png)


![5-[3-(2-chlorophenyl)-2-propenylidene]-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B414095.png)
![2-({4-chloro-3-nitrobenzylidene}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B414096.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B414098.png)
![(4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B414102.png)
![1-[(E)-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]naphthalen-2-ol](/img/structure/B414103.png)
![3,4-Dibromo-2-({[2-(2,4-difluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-ethoxyphenol](/img/structure/B414104.png)
![3-nitro-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B414107.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B414108.png)

